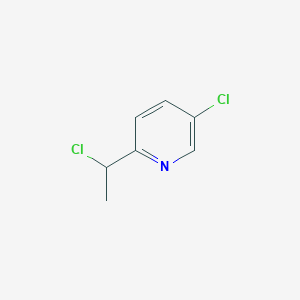
5-Chloro-2-(1-chloroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(1-chloroethyl)pyridine is a chemical compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorine atom at the 5th position and a 1-chloroethyl group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-chloroethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes steps such as halogenation, purification, and isolation of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(1-chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of ethylpyridine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2-(1-chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(1-chloroethyl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-(1-Chloro-ethyl)-pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
5-Chloro-2-(1-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
5-chloro-2-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
Clave InChI |
SRFMELCSECVOJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


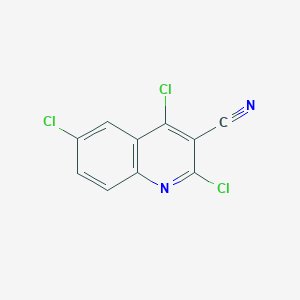
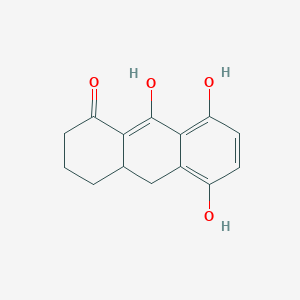
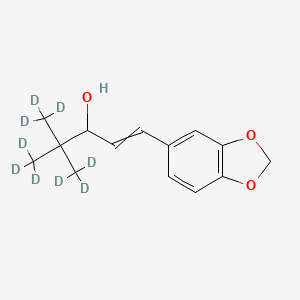
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)


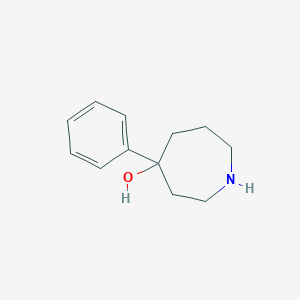
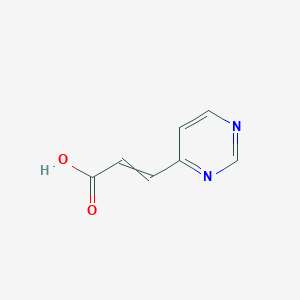


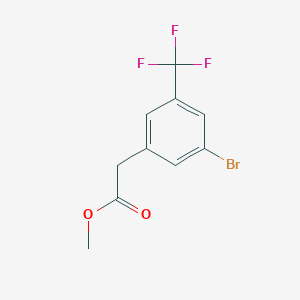
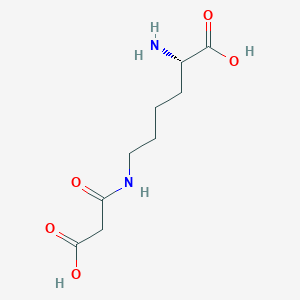
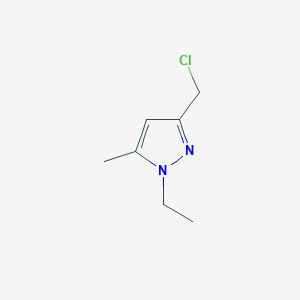
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
